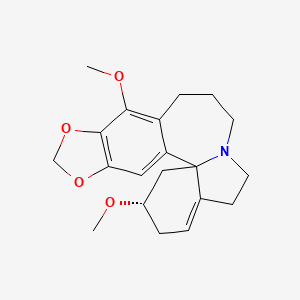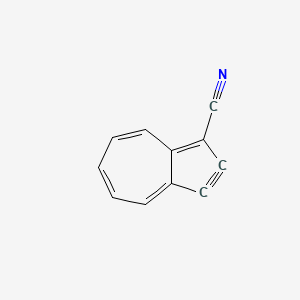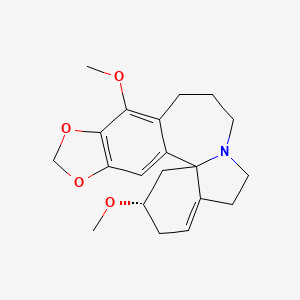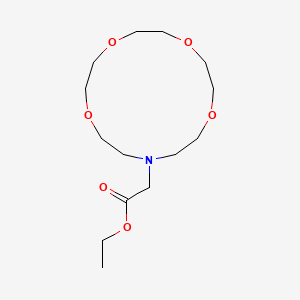![molecular formula C7H5Br3Hg B14345610 Bromo[(3,5-dibromophenyl)methyl]mercury CAS No. 97578-06-8](/img/structure/B14345610.png)
Bromo[(3,5-dibromophenyl)methyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo[(3,5-dibromophenyl)methyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a bromo-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[(3,5-dibromophenyl)methyl]mercury typically involves the reaction of 3,5-dibromobenzyl bromide with mercuric bromide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C7H5Br3+HgBr2→C7H5Br3Hg+HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict adherence to safety protocols due to the toxic nature of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo[(3,5-dibromophenyl)methyl]mercury undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation and reduction reactions, altering its oxidation state.
Complex Formation: The compound can form complexes with other ligands, affecting its reactivity and stability.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on
Propriétés
Numéro CAS |
97578-06-8 |
|---|---|
Formule moléculaire |
C7H5Br3Hg |
Poids moléculaire |
529.42 g/mol |
Nom IUPAC |
bromo-[(3,5-dibromophenyl)methyl]mercury |
InChI |
InChI=1S/C7H5Br2.BrH.Hg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q;;+1/p-1 |
Clé InChI |
WZVCLIBHMOPFKY-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C=C1Br)Br)C[Hg]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)

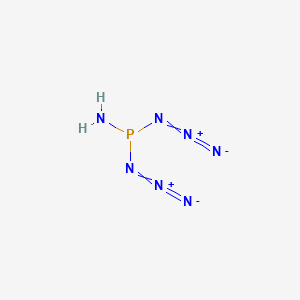

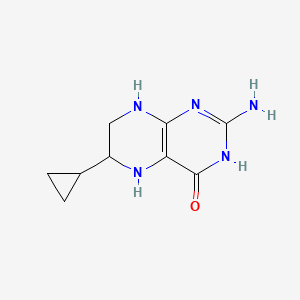
acetate](/img/structure/B14345564.png)
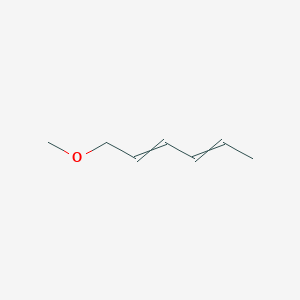
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
